![molecular formula C11H15NO2 B100508 N,N-Diethylsalicylamide CAS No. 19311-91-2](/img/structure/B100508.png)
N,N-Diethylsalicylamide
Overview
Description
N,N-Diethylsalicylamide is a chemical compound with the molecular formula C11H15NO2. It is a derivative of salicylamide, where the amide nitrogen is substituted with two ethyl groups. This compound is known for its analgesic and antipyretic properties, similar to those of salicylamide and aspirin .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Diethylsalicylamide can be synthesized through the reaction of salicylamide with diethylamine. The process involves dissolving an appropriate amount of salicylamide and diethylamine in ethanol, allowing the reaction to proceed for a period of time, and then isolating the product through crystallization or vacuum distillation .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of ethanol as a solvent is common, and the product is typically purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: N,N-Diethylsalicylamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.
Major Products Formed:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Antibacterial Activity
Overview
N,N-Diethylsalicylamide has been studied for its antibacterial properties, particularly against antibiotic-resistant strains of Neisseria gonorrhoeae. Research indicates that while salicylamide exhibits significant antibacterial activity, this compound shows weaker activity, with a minimum inhibitory concentration (MIC) of 128 μg/ml against N. gonorrhoeae strains .
Key Findings
- Resistance Management : Salicylamide demonstrated effectiveness against 40 antibiotic-resistant strains, highlighting the need for new therapeutic agents in combating resistant infections .
- Synergistic Effects : Salicylamide was found to have synergistic effects when combined with tetracycline, suggesting potential for combination therapies .
Ligand in Copper-Catalyzed Reactions
Chemical Synthesis Applications
this compound has been utilized as an effective ligand in copper-catalyzed amination reactions. This application is crucial for the synthesis of various organic compounds, including pharmaceuticals.
Mechanism and Efficiency
- Copper-Catalyzed Amination : The compound facilitates mild conditions for the copper-catalyzed amination process, allowing for the formation of C–N bonds efficiently .
- Yield Optimization : Studies show that using this compound as a ligand can lead to high yields (up to 96%) in specific reactions involving aryl amination .
Drug Development and Formulation
Pharmaceutical Applications
this compound is also being explored for its utility in drug formulations, particularly in the context of Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA). Its role as an intermediate or active ingredient can enhance the efficacy and stability of formulations containing salicylic acid derivatives .
Summary Table of Key Applications
Mechanism of Action
The mechanism of action of N,N-Diethylsalicylamide involves its interaction with molecular targets in the body. It is believed to exert its analgesic and antipyretic effects by inhibiting the synthesis of prostaglandins, which are mediators of pain and inflammation. The compound likely targets cyclooxygenase enzymes, similar to other non-steroidal anti-inflammatory drugs .
Comparison with Similar Compounds
Salicylamide: A parent compound with similar analgesic and antipyretic properties.
Aspirin (Acetylsalicylic Acid): A widely used analgesic and antipyretic with a similar mechanism of action.
N,N-Dimethylsalicylamide: Another derivative with similar properties but different substituents on the amide nitrogen.
Uniqueness: N,N-Diethylsalicylamide is unique due to the presence of two ethyl groups on the amide nitrogen, which may influence its pharmacokinetic and pharmacodynamic properties. This structural difference can affect its solubility, absorption, and overall efficacy compared to similar compounds .
Biological Activity
N,N-Diethylsalicylamide (DESA) is a chemical compound with the molecular formula C11H15NO2. It is a derivative of salicylamide, characterized by the substitution of two ethyl groups on the amide nitrogen. This compound has garnered attention for its various biological activities, particularly its analgesic, antipyretic, and potential antibacterial properties.
The biological activity of this compound is primarily attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins. Prostaglandins are mediators involved in pain and inflammation. By inhibiting these enzymes, DESA can exert analgesic and antipyretic effects similar to those observed with other non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin and salicylamide itself .
Analgesic and Antipyretic Properties
Research indicates that DESA possesses significant analgesic and antipyretic properties. It has been shown to effectively reduce fever and alleviate pain in various experimental models. The compound's efficacy in these areas makes it a candidate for therapeutic applications in pain management and fever reduction .
Antibacterial Activity
Recent studies have also explored the antibacterial potential of DESA. Although its parent compound, salicylamide, has demonstrated activity against antibiotic-resistant strains of Neisseria gonorrhoeae, DESA has shown weaker antibacterial effects. Specifically, it exhibited a minimum inhibitory concentration (MIC) of 128 µg/ml against N. gonorrhoeae, indicating limited efficacy compared to other salicylamide derivatives .
Comparative Biological Activity
The following table summarizes the biological activities of this compound compared to its parent compound, salicylamide:
Compound | Analgesic Activity | Antipyretic Activity | Antibacterial Activity (MIC) |
---|---|---|---|
This compound | Moderate | Moderate | 128 µg/ml against N. gonorrhoeae |
Salicylamide | High | High | 16 µg/ml against multiple strains |
Case Studies
- Study on Anti-Inflammatory Effects : In vitro studies have shown that salicylamide significantly reduces IL-8 expression in infected human endocervical cells, suggesting an anti-inflammatory mechanism that may also be relevant for DESA due to structural similarities .
- Synergistic Effects : Salicylamide was found to exhibit synergistic effects with tetracycline against certain strains of N. gonorrhoeae, which may provide insights into potential combinations involving DESA for enhanced antibacterial activity .
Research Findings
- Synthesis and Applications : this compound is utilized as a ligand in copper-catalyzed reactions, demonstrating its versatility beyond biological applications. Its role as a chelating agent enhances reaction efficiency in synthetic chemistry .
- Hydrolysis Susceptibility : Research indicates that DESA is less susceptible to hydrolysis compared to other structurally similar compounds due to the absence of a carboxylate group, which plays a significant role in the hydrolysis process of amides.
Properties
IUPAC Name |
N,N-diethyl-2-hydroxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-12(4-2)11(14)9-7-5-6-8-10(9)13/h5-8,13H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYXEXAXXWINEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20172915 | |
Record name | Diethylsalicylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20172915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19311-91-2 | |
Record name | N,N-Diethyl-2-hydroxybenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19311-91-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethylsalicylamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019311912 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethylsalicylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20172915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-diethylsalicylamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.035 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIETHYLSALICYLAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HG05MO88TL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of N,N-Diethylsalicylamide relate to its susceptibility to hydrolysis?
A2: Research suggests that the presence of a carboxylate side group in structurally similar amides plays a crucial role in their hydrolysis. [] While this compound itself lacks a carboxylate group, studies comparing its hydrolysis to N,N-diethyl-3,6-difluorophthalamic acid and N,N-dimethylsuccinamic acid (which do have carboxylate groups) reveal important insights. These carboxylate-containing amides readily undergo hydrolysis, indicating that the carboxylate group likely facilitates the process, potentially through intramolecular nucleophilic attack. The absence of this group in this compound suggests it might be less susceptible to hydrolysis under similar conditions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.